![molecular formula C19H18ClF2N3O3 B3228950 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127199-06-8](/img/structure/B3228950.png)
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
説明
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chloroquine Derivatives and Repurposing Efforts
Chloroquine (CQ) and its derivatives have historically been used for their antimalarial properties. However, resistance to CQ has prompted research into repurposing these compounds for other diseases. Studies have highlighted the biochemical properties of CQ that could be beneficial in treating infectious and non-infectious diseases, suggesting that derivatives such as the one could have unexplored therapeutic potentials (Njaria et al., 2015).
Biochemical Insights from Quinoline Derivatives
Quinoline derivatives have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The complex biochemical interactions and the potential for drug development underscore the importance of these derivatives in scientific research, providing a foundational rationale for exploring the applications of novel quinoline compounds like the one mentioned (Danao et al., 2021).
Antimicrobial and Anticancer Potential
Chlorogenic acids, a class of phenolic compounds, have demonstrated a variety of biological and pharmacological effects, such as antioxidant, antimicrobial, and anticancer properties. The exploration of chlorogenic acid and its derivatives underscores the continuous search for novel compounds with enhanced biological activity, suggesting potential research pathways for the compound (Naveed et al., 2018).
Environmental Persistence and Toxicity Studies
Research into the environmental persistence and potential toxicity of perfluorinated acids, including derivatives of chloroquine and quinoline, has highlighted the need for a comprehensive understanding of these compounds' behavior in the environment. This line of inquiry is crucial for assessing the safety and long-term effects of novel derivatives (Liu & Mejia Avendaño, 2013).
作用機序
Sitafloxacinisomer Cento(RSR), also known as “7-[(7r)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1s,2r)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid” or “7-(®-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, is a fluoroquinolone antibiotic .
Target of Action
The primary targets of Sitafloxacinisomer Cento(RSR) are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Sitafloxacinisomer Cento(RSR) works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for the strains with mutations in the quinolone resistance-determining region (QRDR), Sitafloxacinisomer Cento(RSR) still has potent inhibitory activity on the gyrase and topoisomerase IV . This results in the prevention of bacterial DNA replication, leading to bacterial cell death .
Biochemical Pathways
Sitafloxacinisomer Cento(RSR) affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sitafloxacinisomer Cento(RSR) has high bioavailability . The pharmacokinetic parameters at the regimen of 50 or 100 mg twice daily in patients with respiratory tract infections reached the target values . Furthermore, a 100 mg once-daily regimen was expected to show similar efficacy based on the PK–PD simulations .
Result of Action
Sitafloxacinisomer Cento(RSR) has shown to be highly active against a variety of bacterial strains . It has been found to be particularly effective against gram-positive isolates, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-susceptible coagulase-negative Staphylococcus (MSCNS), and methicillin-resistant S. aureus (MRSA) . It has also shown potent activity against ciprofloxacin-susceptible Escherichia coli and Klebsiella pneumoniae .
Action Environment
The action of Sitafloxacinisomer Cento(RSR) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and efficacy
特性
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-WXHSDQCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@H]5C[C@H]5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



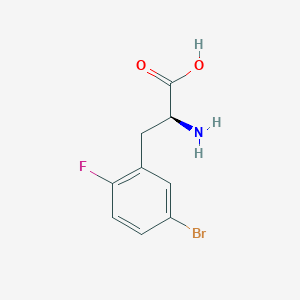
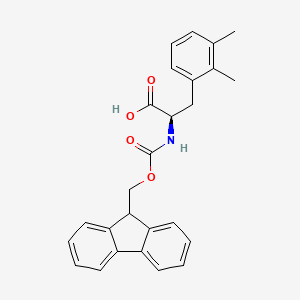
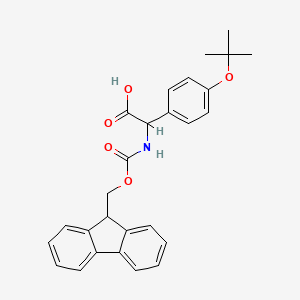

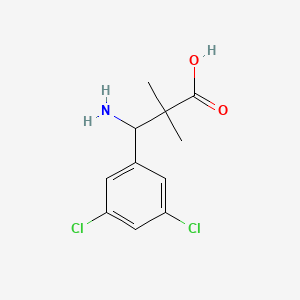


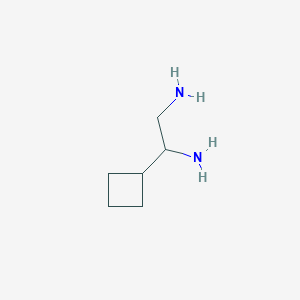
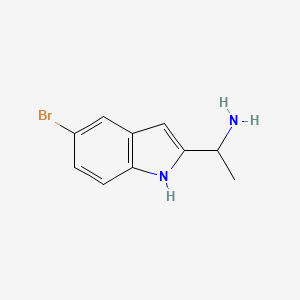
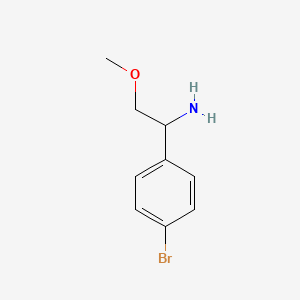

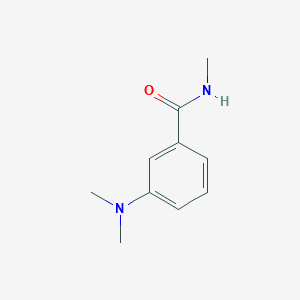
![6-amino-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B3228961.png)
